Product packaging for 2-Methylpent-4-ynoic acid(Cat. No.:CAS No. 74064-82-7)

2-Methylpent-4-ynoic acid

Cat. No.: B1367656
CAS No.: 74064-82-7
M. Wt: 112.13 g/mol
InChI Key: MUIUIMCXQOKXTL-UHFFFAOYSA-N
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Description

2-Methylpent-4-ynoic acid (CAS 74064-82-7) is a terminal alkyne-functionalized carboxylic acid with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure incorporates both a carboxylic acid, which can undergo standard derivatization to esters and amides, and a terminal alkyne group, making it a valuable substrate for metal-catalyzed coupling reactions, notably the Huisgen cycloaddition or "click chemistry" . This reactivity profile allows researchers to efficiently create molecular scaffolds and conjugates for applications in drug discovery and the development of chemical probes. Literature indicates its use in multi-step synthetic routes, where it can be employed to introduce an acetylenic moiety into more complex molecules . Researchers value this compound for its utility in constructing novel chemical entities, including potential intermediates for Antibody-Drug Conjugates (ADCs) and other targeted therapies . As a liquid, it should be stored at 4°C . This product is labeled with the signal word "Danger" and carries hazard statements H315, H318, and H335, indicating it may cause skin irritation, serious eye damage, and respiratory irritation . Appropriate personal protective equipment and handling in a well-ventilated area are essential. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B1367656 2-Methylpent-4-ynoic acid CAS No. 74064-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIUIMCXQOKXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552548
Record name 2-Methylpent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74064-82-7
Record name 2-Methylpent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylpent 4 Ynoic Acid and Its Functionalized Analogues

Chiral Auxiliary-Mediated Asymmetric Syntheses

Asymmetric synthesis, employing chiral auxiliaries, is a cornerstone for producing enantiomerically pure 2-methylpent-4-ynoic acid and its derivatives. These methods guide the stereochemical outcome of reactions to favor the formation of one enantiomer over the other.

Applications of Chiral Oxazolidinone Derivatives in Stereoselective Alkylation

Chiral oxazolidinones, popularized by David A. Evans, are widely used auxiliaries for stereoselective alkylation reactions. nih.govwikipedia.orgsantiago-lab.com These auxiliaries are typically derived from chiral amino alcohols and can direct the alkylation of an attached acyl group with high diastereoselectivity. santiago-lab.com The process generally involves the acylation of the oxazolidinone, followed by the generation of a metal enolate (often lithium or boron) which then reacts with an electrophile. nih.govwikipedia.orgsantiago-lab.com The bulky substituents on the oxazolidinone ring create a chiral environment that sterically hinders one face of the enolate, leading to preferential attack from the less hindered side. wikipedia.orgsantiago-lab.com

For the synthesis of compounds like this compound, an N-acyl oxazolidinone is deprotonated to form a (Z)-enolate, which then undergoes stereoselective alkylation with an appropriate electrophile, such as an allyl or propargyl halide. wikipedia.org After the desired alkyl group is introduced, the chiral auxiliary can be cleaved, often hydrolytically, to yield the enantiomerically enriched carboxylic acid, and the auxiliary can often be recovered. nih.govbath.ac.uk

Step Description Reagents/Conditions
AcylationAttachment of the carboxylic acid to the oxazolidinone auxiliary.Triethylamine, DMAP
AlkylationIntroduction of the pentynyl group via enolate formation and reaction with an electrophile.Sodium bis(trimethylsilyl)amide, Allyl iodide
CleavageRemoval of the chiral auxiliary to yield the final acid.Lithium hydroxide, Hydrogen peroxide

This table outlines a general synthetic sequence using an oxazolidinone auxiliary.

Metal-Templated Asymmetric Synthesis Utilizing Chiral Auxiliaries (e.g., Belokon's Ni(II) Complexes)

A robust method for the asymmetric synthesis of α-amino acids and their derivatives involves the use of metal complexes, particularly the nickel(II) complexes of Schiff bases developed by Belokon. nih.govresearchgate.netresearchgate.net These complexes utilize a chiral auxiliary, such as (S)-N-(benzylprolyl)aminobenzophenone ((S)-BPB), which coordinates to a Ni(II) ion along with an amino acid like alanine. researchgate.netmdpi.com This metal-templated approach offers high stereocontrol in alkylation reactions. researchgate.netresearchgate.net

The synthesis of enantiomerically pure (S)-2-amino-2-methyl-5-arylpent-4-ynoic acids has been successfully achieved using this methodology. mdpi.comdntb.gov.ua The process starts with the formation of a chiral Ni(II) complex of alanine. This complex is then propargylated and subsequently arylated via a Sonogashira cross-coupling reaction. mdpi.com Finally, acidic decomposition of the complex yields the target α,α-disubstituted amino acid with excellent enantioselectivity (>99% ee). mdpi.com This method is advantageous due to its high reproducibility and the ease of separation of the target amino acids. mdpi.com The chiral auxiliary can also often be recovered and reused. researchgate.net

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis provides efficient and versatile pathways to functionalized derivatives of this compound, enabling the introduction of various substituents, particularly aryl groups.

Palladium-Catalyzed Sonogashira Cross-Coupling for Arylated Alkynoic Acid Derivatives

The Sonogashira cross-coupling reaction is a fundamental and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper co-catalyst. researchgate.net This reaction is instrumental in the synthesis of arylated alkynoic acid derivatives. mdpi.com

In the context of producing functionalized analogues of this compound, the Sonogashira reaction can be applied to a precursor containing a terminal alkyne. For example, a chiral Ni(II) complex of (S)-2-amino-2-methylpent-4-ynoic acid can be coupled with various aryl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI). mdpi.com This approach allows for the synthesis of a range of (S)-2-amino-2-methyl-5-arylpent-4-ynoic acids. mdpi.com The reaction conditions are generally mild, and the method tolerates a variety of functional groups on the aryl halide. researchgate.netcitycollegekolkata.org

Component Role Example
Palladium CatalystFacilitates the oxidative addition and reductive elimination steps.Pd(PPh₃)₄
Copper Co-catalystForms the copper acetylide intermediate.CuI
BaseDeprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.iPr₂NH
SubstratesThe terminal alkyne and the aryl/vinyl halide.(S)-BPB-Ni-(S)-2-amino-2-methylpent-4-ynoic acid, Bromobenzene

This table summarizes the key components of a typical Sonogashira cross-coupling reaction.

Gold-Catalyzed Hydrofunctionalization and Cycloisomerization of Alkynoic Acids

Gold catalysts, particularly gold(I) and gold(III) species, have emerged as powerful tools for activating alkynes towards nucleophilic attack. mdpi.commdpi.com This has led to the development of efficient hydrofunctionalization and cycloisomerization reactions of alkynoic acids. mdpi.comsemanticscholar.org

Gold-catalyzed intramolecular cycloisomerization of γ- and δ-alkynoic acids provides a direct route to γ- and δ-lactones, respectively. mdpi.comsemanticscholar.orgorganic-chemistry.org For instance, γ-alkynoic acids can be rapidly converted to the corresponding 5-alkylidene-butyrolactones in high yields using catalytic amounts of AuCl. mdpi.com The reaction proceeds via an exo-dig cyclization pathway and is highly regioselective. mdpi.comsemanticscholar.org The mechanism is believed to involve the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity and facilitates the intramolecular attack of the carboxylic acid. semanticscholar.org This is followed by protodemetalation to release the lactone product and regenerate the gold catalyst. semanticscholar.org Gold catalysts like Au₂O₃ have also been shown to be effective and stable for this transformation, offering high chemo-, regio-, and stereoselectivity. organic-chemistry.org

While direct hydrofunctionalization of this compound itself is less commonly detailed, the principles of gold-catalyzed addition of nucleophiles to alkynes are well-established. mdpi.commdpi.com These reactions can be either intermolecular, leading to linear unsaturated esters, or intramolecular, resulting in lactones. mdpi.com The choice between these pathways is dependent on the substrate structure and reaction conditions.

Catalyst Reaction Type Product Selectivity
AuClCycloisomerization5-alkylidene-butyrolactonesHigh regioselectivity (exo-dig)
Au₂O₃Cycloisomerizationγ-alkylidene-γ-butyrolactonesHigh chemo-, regio-, and stereoselectivity
[AuCl(IPr)]/AgOTsCycloisomerizationOxepinones (with specific substrates)Dependent on substrate structure

This table presents examples of gold catalysts and their applications in the cycloisomerization of alkynoic acids.

Ruthenium-Catalyzed Ene-Yne Cross-Metathesis for Alkyne Derivatization

Ruthenium-catalyzed ene-yne cross-metathesis (EYCM) is a powerful and atom-economical reaction for the synthesis of conjugated 1,3-dienes from an alkene and an alkyne. organic-chemistry.orgchim.it This methodology is particularly effective for the derivatization of terminal alkynes, including functionalized structures analogous to this compound, by reacting them with an olefin, most commonly ethylene (B1197577). semanticscholar.org The reaction is typically mediated by Grubbs-type ruthenium carbene catalysts. organic-chemistry.org

The catalytic cycle is initiated by the reaction of the ruthenium carbene catalyst with the alkyne. nih.gov Mechanistic studies suggest two primary pathways, which depend on the initial interaction of the ruthenium catalyst with the unsaturated substrates. beilstein-journals.org In one common pathway, the ruthenium alkylidene reacts with the alkyne via a [2+2] cycloaddition to form a ruthenacyclobutene intermediate. chim.itnih.gov This intermediate then undergoes a retro-cycloaddition to generate a new ruthenium vinylcarbene species. This vinylcarbene subsequently reacts with the alkene partner (e.g., ethylene) in another [2+2] cycloaddition to form a ruthenacyclobutane. The final step is a cycloreversion of this ruthenacyclobutane, which releases the 1,3-diene product and regenerates a ruthenium carbene, allowing the catalytic cycle to continue. organic-chemistry.orgnih.gov The insertion of the alkyne is often the slower, irreversible, and regioselectivity-determining step. nih.gov

The presence of functional groups, such as the carboxylic acid in alkynoic acids, can significantly influence the reaction's efficiency. Research has shown that for alkynes containing coordinating functional groups like carboxylic acids, a metered, slow addition of the substrate can lead to higher yields and turnover numbers (TON). nsf.gov This is because the functional group can coordinate to the ruthenium center, which may inhibit catalyst deactivation and enhance the reaction rate. nsf.gov The chain length separating the carboxylic acid from the alkyne functionality also has a dramatic impact on reactivity, further suggesting an intramolecular coordination effect. nsf.gov For instance, studies using a Hoveyda-Grubbs precatalyst with ethylene have demonstrated varied success depending on the alkynoic acid structure.

Table 1: Ruthenium-Catalyzed Ene-Yne Metathesis of Various Alkynoic Acids with Ethylene

Alkynoic Acid SubstrateCatalyst Loading (mol %)Yield (%)Reference
Pent-4-ynoic acid0.3>99 nsf.gov
Hex-5-ynoic acid0.627 nsf.gov
Hept-6-ynoic acid0.374 nsf.gov

Chemoenzymatic and Biocatalytic Approaches to Alkynoic Acids

Chemoenzymatic and biocatalytic methods offer a powerful alternative to traditional chemical synthesis for producing chiral alkynoic acids and their derivatives with high stereoselectivity. These approaches combine the selectivity of enzymes with the practicality of chemical reactions, often resulting in highly efficient and enantiopure products. researchgate.netmdpi.com Enzymes can be used to resolve racemic mixtures or to catalyze asymmetric transformations, creating chiral centers with high precision under mild reaction conditions. mdpi.comd-nb.info This is particularly valuable for the synthesis of optically pure compounds like (2R)- or (2S)-2-methylpent-4-ynoic acid. researchgate.netcdnsciencepub.com

Enzyme-Mediated Transformations and Derivatization (e.g., decarboxylase variants)

A notable example of enzyme-mediated transformation is the use of arylmalonate decarboxylase (AMDase) and its engineered variants. nih.gov Native AMDase from Bordetella bronchiseptica catalyzes the asymmetric decarboxylation of prochiral arylmalonic acids to furnish the corresponding (R)-enantiomer of the monoacid product. d-nb.infonih.gov This enzyme operates without a cofactor and has been a target for protein engineering to alter and improve its catalytic properties. nih.gov

Through protein engineering, variants of AMDase have been created that exhibit opposite enantioselectivity, producing the (S)-enantiomer. d-nb.info Furthermore, the substrate scope of AMDase has been expanded beyond arylmalonic acids to include substrates with alkenyl groups, such as methylvinylmalonic acid derivatives. nih.gov This demonstrates the potential for creating chiral centers adjacent to unsaturated functionalities, a key structural feature of this compound.

A chemoenzymatic cascade has been developed that utilizes these engineered AMDase variants. d-nb.infonih.gov In this sequence, a prochiral disubstituted malonic acid is first subjected to asymmetric decarboxylation by either an (R)- or (S)-selective AMDase variant. This enzymatic step generates an optically active 2-methyl-substituted unsaturated carboxylic acid. The subsequent chemical reduction of the carbon-carbon double bond, for instance using diimide, yields the final saturated short-chain 2-methylalkanoic acid with high enantiopurity. d-nb.info This strategy avoids racemization at the newly formed stereocenter during the reduction step. d-nb.infonih.gov

Table 2: Chemoenzymatic Synthesis of Optically Pure 2-Methylalkenoic Acids using AMDase Variants

SubstrateAMDase VariantProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)Reference
2-Methyl-2-vinylmalonic acid(R)-selectiveR>9998 d-nb.info
2-Methyl-2-vinylmalonic acid(S)-selectiveS9598 d-nb.info

Stereochemical Control and Absolute Configuration in 2 Methylpent 4 Ynoic Acid Systems

Enantioselective Synthesis Strategies

The creation of single enantiomers of 2-methylpent-4-ynoic acid derivatives relies on asymmetric synthesis, a field focused on influencing the stereochemical outcome of a reaction.

Establishing a specific configuration at the α-carbon is a primary challenge in the synthesis of chiral 2-methylpent-4-ynoic acids. Several methodologies have proven effective in achieving high levels of enantiomeric excess.

One prominent strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. A notable example is the asymmetric metal-templated synthesis of (S)-2-amino-2-methyl-5-arylpent-4-ynoic acids. mdpi.comresearchgate.net This method utilizes a chiral nickel(II) complex derived from the chiral auxiliary (S)-2-(N-benzylprolyl)aminobenzophenone ((S)-BPB) and alanine. mdpi.comresearchgate.netresearchgate.net The pre-formed chiral complex directs the subsequent propargylation and arylation steps, ultimately yielding the desired (S)-configured amino acid derivative with excellent stereocontrol after acidic decomposition of the complex. mdpi.comresearchgate.net

Another approach is enzymatic resolution. This technique separates a racemic mixture of a chiral compound by using an enzyme that selectively reacts with one enantiomer. For instance, the resolution of racemic N-acetyl-2-methylpent-4-ynoic acid has been accomplished using porcine kidney acylase I (PKA). The enzyme preferentially hydrolyzes the (R)-enantiomer, allowing for the separation of the unreacted (S)-N-acetyl derivative and the hydrolyzed (R)-amino acid. While effective, this method is limited by lower volumetric productivity compared to some chemical synthesis methods.

Table 1: Enantioselective Synthesis of 2-Methyl-5-arylpent-4-ynoic Acid Derivatives

This interactive table summarizes a key method for controlling chirality at the α-carbon.

MethodChiral SourceKey StepsProduct ConfigurationReference
Metal-Templated Synthesis(S)-BPB-Ni(II) complex of Alanine1. Propargylation of the Ni(II) complex. 2. Sonogashira cross-coupling with aryl halides. 3. Acidic decomposition to release the amino acid.(S) mdpi.comresearchgate.netresearchgate.net
Enzymatic ResolutionPorcine Kidney Acylase I (PKA)Selective hydrolysis of the (R)-enantiomer from a racemic N-acetylated precursor.(R) and (S) enantiomers are separated.

When the pent-4-ynoic acid framework contains more than one stereocenter, the challenge expands to controlling the relative configuration between them, a concept known as diastereoselection. The Nicholas reaction, particularly in its Schreiber-modified version, has been effectively employed for the stereoselective synthesis of chiral alkyne carboxylic acids with multiple substituents. smolecule.com

This methodology was successfully used to prepare (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid with a high degree of stereochemical control (diastereomeric ratio >95:5). smolecule.comrsc.org The reaction involves the complexation of a propargyl alcohol with dicobalt octacarbonyl, which stabilizes a propargyl cation intermediate. The subsequent reaction with an enolate, guided by the steric bulk of the cobalt complex, allows for the introduction of substituents with a defined relative stereochemistry. rsc.org This approach is invaluable for constructing complex chiral building blocks that can be used in the total synthesis of natural products. rsc.org

Table 2: Diastereoselective Synthesis Methods for Pent-4-ynoic Acid Derivatives

This table highlights a powerful reaction for creating multi-substituted chiral pent-4-ynoic acids.

MethodCatalyst/Reagent SystemSubstrate ExampleStereoselectivityReference
Schreiber-Modified Nicholas ReactionCo₂(CO)₈Propargyl alcohols>95:5 dr smolecule.comrsc.org
Photoinduced Asymmetric MultifunctionalizationChiral Phosphoric AcidAlkynes>95:5 dr smolecule.com

Determination and Assignment of Absolute Configuration

Once a chiral molecule is synthesized, its absolute configuration—the actual three-dimensional arrangement of its atoms—must be determined. This is a critical step for characterizing the compound and understanding its interaction with other chiral systems.

Chiroptical spectroscopy techniques are powerful, non-destructive methods for investigating chiral molecules. These methods rely on the differential interaction of chiral substances with polarized light. mdpi.com Vibrational Circular Dichroism (VCD) has emerged as a particularly reliable and versatile tool for the unambiguous assignment of absolute configuration and conformation of chiral molecules in solution. rsc.org

VCD spectroscopy measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule. uzh.ch The resulting VCD spectrum is highly sensitive to the molecule's specific 3D structure, providing a unique fingerprint for each enantiomer. rsc.orguzh.ch The standard procedure involves comparing the experimental VCD spectrum with theoretical spectra calculated for the possible enantiomers using quantum chemical methods, such as Density Functional Theory (DFT). uzh.chmdpi.com A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration. cam.ac.uk This approach has been widely applied to the stereochemical elucidation of complex natural products and other chiral molecules. rsc.orguzh.ch

The absolute configuration of a novel chiral compound can also be determined by chemically correlating it to a compound of a known, established configuration. This can be achieved through several routes.

One of the most direct methods is to use a starting material from the "chiral pool"—a collection of readily available, enantiopure natural products like amino acids or carbohydrates. nii.ac.jp For instance, in the metal-templated synthesis of (S)-2-amino-2-methyl-5-arylpent-4-ynoic acids, the chirality is derived from naturally occurring L-alanine (which has the S-configuration). mdpi.comresearchgate.net Since the reaction pathway does not affect the original chiral center, the configuration of the product is directly correlated to that of the starting material.

Another correlation method involves chemical derivatization with a chiral reagent of known configuration. This creates a pair of diastereomers from a racemic mixture. nih.gov Since diastereomers have different physical properties, they can often be separated by chromatography (e.g., HPLC) or distinguished by NMR spectroscopy. By analyzing the properties of the separated diastereomers and knowing the configuration of the chiral derivatizing agent, the configuration of the original enantiomers can be deduced. nih.gov X-ray crystallography, when applicable, provides the most definitive determination of absolute configuration by directly mapping the electron density of a single crystal, though obtaining suitable crystals can be a challenge.

Reactivity and Transformational Chemistry of 2 Methylpent 4 Ynoic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, enabling its conversion into various other functional groups for subsequent reactions.

The direct conversion of carboxylic acids into amides and esters is a cornerstone of organic synthesis. For 2-methylpent-4-ynoic acid, this typically requires an initial "activation" step, as the carboxylate is generally unreactive towards nucleophiles. Common methods involve converting the carboxylic acid into a more electrophilic species. hepatochem.com

Activated Esters: The carboxylic acid can be converted into a variety of active esters, such as N-hydroxysuccinimide (NHS) esters. This is often achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), which facilitates the condensation between the carboxylic acid and N-hydroxysuccinimide. hepatochem.com These activated esters are stable enough to be isolated but are sufficiently reactive to undergo nucleophilic acyl substitution with amines to form amides or with alcohols to form other esters.

Weinreb Amides: A particularly useful transformation is the synthesis of the N-methoxy-N-methylamide, commonly known as the Weinreb amide. wikipedia.org This functional group is highly valuable because it can react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. wikipedia.orgmychemblog.com The synthesis of the Weinreb pentynamide from this compound can be accomplished through several methods:

Two-Step Procedure: The carboxylic acid is first converted to its corresponding acyl chloride using a reagent like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. wikipedia.orgmychemblog.com

Direct Coupling: A more direct approach involves using peptide coupling reagents. A wide array of these reagents, such as those based on carbodiimide, phosphonium, or uronium salts, can mediate the direct condensation of the carboxylic acid with N,O-dimethylhydroxylamine. wikipedia.orgunito.it For instance, reagents like P[NCH₃(OCH₃)]₃ have been developed for the direct, high-yield conversion of carboxylic acids to Weinreb amides under mild conditions. organic-chemistry.org

The resulting Weinreb pentynamide is a stable intermediate that serves as a precursor for ketones and aldehydes, which can then undergo further synthetic manipulations. cmu.edu

Table 1: Common Reagents for Carboxylic Acid Activation

Activation Method Reagent(s) Intermediate Subsequent Reaction
Acid Chloride Formation SOCl₂, (COCl)₂ Acyl Chloride Reaction with amines/alcohols
Activated Ester Formation DCC, NHS NHS Ester Amide/Ester synthesis

The selective reduction of the carboxylic acid in this compound to an alcohol or aldehyde requires careful choice of reagents to avoid simultaneous reduction of the terminal alkyne. Direct reduction with powerful hydrides like lithium aluminum hydride (LiAlH₄) would likely reduce both functional groups.

A common strategy involves first converting the carboxylic acid into a derivative that is more easily reduced. For example:

Esterification followed by Reduction: The carboxylic acid can be esterified (e.g., to a methyl or ethyl ester) under standard conditions (e.g., Fischer esterification). The resulting ester can then be reduced to the primary alcohol, 2-methylpent-4-yn-1-ol, using a milder reducing agent such as sodium borohydride in some cases, or more reliably with diisobutylaluminium hydride (DIBAL-H) or LiAlH₄ under controlled conditions.

Conversion to Weinreb Amide: As discussed, the carboxylic acid can be converted to the Weinreb amide. This derivative can then be reduced with a controlled amount of a hydride reagent like LiAlH₄ or DIBAL-H to furnish the corresponding aldehyde, 2-methylpent-4-ynal. wikipedia.orgcmu.edu

Selective derivatization can also be achieved through photoredox catalysis, which allows for C-terminal decarboxylative functionalization. This method exploits the difference in oxidation potentials between various carboxylates within a molecule to achieve high site selectivity. princeton.edu

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne of this compound is a versatile functional group that participates in a variety of addition and coupling reactions.

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is a key consideration.

Hydroxycarbonylation/Cycloisomerization: The intramolecular addition of the carboxylic acid moiety to the alkyne can occur, particularly in the presence of a catalyst. Gold-catalyzed cycloisomerization of γ-alkynoic acids is known to produce 5-alkylidene-butyrolactones (enol-lactones) in a regioselective 5-exo-dig cyclization. mdpi.com This transformation converts the linear this compound into a cyclic enol-lactone.

Aminolysis of Enol-Lactones: Once formed, these enol-lactones can undergo further reactions. For example, the aminolysis of lactones, which is the ring-opening reaction with an amine to form a hydroxyamide, can be catalyzed by reagents like lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂). organic-chemistry.org This two-step sequence—cycloisomerization followed by aminolysis—represents a formal hydroamination of the alkyne, yielding a functionalized amide.

Carboxylation: Terminal alkynes can be directly carboxylated by reaction with carbon dioxide, often after deprotonation with a strong base like n-butyllithium. youtube.com This reaction converts the alkyne into a propiolic acid derivative.

The terminal alkyne is an ideal functional group for "click chemistry," a class of reactions known for their high yield, reliability, and biocompatibility. nih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govorganic-chemistry.org

In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to selectively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The resulting triazole ring is highly stable and serves as a robust linker connecting the two molecular fragments. nih.gov

Given its two distinct functional handles (alkyne and carboxylic acid), this compound is an excellent candidate for use in bioconjugation. lumiprobe.com The carboxylic acid can be used to attach the molecule to a biomolecule (like a protein or peptide) via standard amide coupling, leaving the terminal alkyne available. This alkyne "handle" can then be used to "click" on another molecule containing an azide group, such as a fluorescent dye, a drug molecule, or another biomolecule. nih.govnih.gov This powerful strategy allows for the precise and efficient construction of complex bioconjugates. nih.gov

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org

Using this compound as the substrate, the Sonogashira reaction allows for the direct attachment of an aryl group to the terminal carbon of the alkyne. This transformation is highly valuable for the synthesis of molecules with extended π-conjugated systems, which are important in materials science and medicinal chemistry. The reaction tolerates a wide range of functional groups, and the carboxylic acid moiety in this compound would generally be compatible with the reaction conditions.

A related transformation is the decarboxylative Sonogashira coupling. In some cases, an α,β-alkynoic acid can be coupled with an aryl halide in a process that involves the loss of CO₂. For example, 4-hydroxy-4-methyl-2-pentynoic acid has been used in palladium-catalyzed decarboxylative coupling reactions with aryl bromides. nih.gov While this specific reaction involves a different isomer, it highlights the diverse coupling strategies available for alkynoic acids.

Table 2: Key Reactions of the Terminal Alkyne in this compound

Reaction Type Reagents Product Type Key Features
Cycloisomerization Au(I) catalyst Enol-Lactone Intramolecular hydro-oxycarbonylation
Click Chemistry (CuAAC) R-N₃, Cu(I) catalyst 1,4-Disubstituted Triazole High yield, biocompatible, used for linking molecules
Sonogashira Coupling Ar-X, Pd catalyst, Cu(I) Aryl-substituted Alkyne Forms C(sp)-C(sp²) bonds, extends π-systems

Transformations at the Chiral α-Carbon

The presence of a stereocenter at the carbon atom adjacent to the carboxyl group imparts chirality to this compound, making stereoselective reactions at this position a critical area of study.

Alkylation and Further Substitution Reactions at the α-Carbon Stereocenter

The α-carbon of this compound is amenable to alkylation and other substitution reactions, allowing for the introduction of various functional groups. A notable strategy for achieving stereocontrol in these transformations involves the use of chiral auxiliaries.

In one approach, the stereoselective synthesis of enantiopure (S)-2-amino-2-methyl-5-arylpent-4-ynoic acids has been demonstrated, showcasing a method for substitution at the α-carbon. This process begins with the alkylation of an alanine-derived Ni(II) complex with propargyl bromide. This reaction proceeds with high diastereoselectivity, establishing the desired stereochemistry at the α-carbon. The resulting complex, which is effectively a derivative of this compound, can then undergo further functionalization at the terminal alkyne via Sonogashira coupling with various aryl bromides. The final amino acid products are obtained after the removal of the chiral auxiliary. mdpi.com

This methodology highlights a robust pathway for introducing substituents at the α-carbon of a this compound scaffold in a stereocontrolled manner. The key findings of these transformations are summarized in the table below.

EntryAryl BromideProductYield (%)
1Bromobenzene(S)-2-amino-2-methyl-5-phenylpent-4-ynoic acid95
21-Bromo-4-methylbenzene(S)-2-amino-2-methyl-5-(p-tolyl)pent-4-ynoic acid96
31-Bromo-4-fluorobenzene(S)-2-amino-5-(4-fluorophenyl)-2-methylpent-4-ynoic acid96
41-Bromo-4-bromobenzene(S)-2-amino-5-(4-bromophenyl)-2-methylpent-4-ynoic acid71
51-Bromo-2,4-difluorobenzene(S)-2-amino-5-(2,4-difluorophenyl)-2-methylpent-4-ynoic acid95

Cascade and Multi-Component Reactions

Cascade and multi-component reactions represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecular architectures in a single operation. The unique combination of functional groups in this compound makes it a suitable candidate for such transformations.

Sequential Transformations for the Rapid Assembly of Molecular Complexity

While specific cascade or multi-component reactions involving this compound itself are not extensively documented, the reactivity of related alkynoic acids provides a strong indication of its potential in this area. For instance, 4-pentynoic acid has been shown to participate in metal-catalyzed cascade reactions with various dinucleophiles. mdpi.com These reactions typically proceed through an initial cycloisomerization to form a reactive alkylidene lactone intermediate, which then engages in subsequent reactions.

Given the structural similarity, it is plausible that this compound could undergo analogous transformations. A hypothetical cascade reaction could involve an initial metal-catalyzed cyclization to form a 5-methyl-5-propargyldihydrofuran-2(3H)-one intermediate. This intermediate could then be trapped by a suitable nucleophile, leading to the rapid construction of more complex heterocyclic systems. The methyl group at the α-carbon would be expected to influence the stereochemical outcome of such a cascade, potentially allowing for diastereoselective syntheses.

The following table outlines a hypothetical reaction scheme based on known transformations of similar alkynoic acids.

Reactant 1Reactant 2CatalystPotential Product
This compound2-Aminobenzyl alcoholCopper(II) acetateBenzo[d]pyrrolooxazin-1-one derivative
This compound2-(Hetero)arylethanamineGrubbs' first-generation catalystArene-fused heterocycle
This compound2-(1H-Indol-1-yl)ethan-1-amineGold(I) catalystTetrahydropyrrolopyrazino[1,2-a]indolone derivative

Applications of 2 Methylpent 4 Ynoic Acid As a Versatile Synthetic Building Block

Total Synthesis of Complex Natural Products and Bioactive Molecules

The intricate structures of natural products and bioactive molecules often demand precise control over stereochemistry and the strategic introduction of functional groups. 2-Methylpent-4-ynoic acid serves as a key starting material in the synthesis of several important classes of these complex targets.

Precursors for Photosynthetic Tetrapyrrole Macrocycles (e.g., Hydroporphyrins, Bacteriochlorophylls)

The photosynthetic machinery of many organisms relies on complex tetrapyrrole macrocycles such as chlorophylls (B1240455) and bacteriochlorophylls. The synthesis of these vital pigments is a significant challenge in organic chemistry. A crucial strategy in their construction involves the use of chiral precursors to build the intricate stereochemistry of the macrocycle.

Derivatives of this compound, particularly (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, have been instrumental in the synthesis of key building blocks for these photosynthetic pigments. This chiral pentynoic acid is prepared using methods like the Schreiber-modified Nicholas reaction, which allows for the installation of two adjacent stereocenters with high control. This chiral acid is then converted into more advanced intermediates, such as chiral Weinreb pentynamides.

These pentynamides serve as versatile precursors for the synthesis of chiral hex-5-yn-2-ones. These hexynones are, in turn, critical components for the construction of dihydrodipyrrins, which are essential halves of the larger bacteriochlorophyll (B101401) macrocycle. The stereocenters established early in the synthesis using the this compound derivative are carried through to the final complex structure, ensuring the correct three-dimensional arrangement required for biological function. The use of these chiral building blocks provides a strategic and efficient approach to the total synthesis of these vital natural products.

Precursor CompoundSynthetic TargetKey Transformation
(2R,3R)-3-ethyl-2-methylpent-4-ynoic acidChiral Hex-5-yn-2-onesConversion to Weinreb pentynamide
Chiral Hex-5-yn-2-onesDihydrodipyrrinsPaal-Knorr type cyclization
DihydrodipyrrinsBacteriochlorophyllsMacrocyclization

Synthesis of Non-Proteinogenic Amino Acids and their Incorporation into Peptides and Peptidomimetics

Non-proteinogenic amino acids, those not found in the standard genetic code, are of great interest in medicinal chemistry and materials science. peptide.com Their incorporation into peptides can lead to peptidomimetics with enhanced stability, novel biological activities, and unique structural properties. The alkyne functionality present in this compound makes it a potentially valuable precursor for a specific class of non-proteinogenic amino acids – those containing a terminal alkyne.

Alkyne-containing amino acids are particularly useful as they allow for post-synthetic modification of peptides via "click chemistry," a highly efficient and specific cycloaddition reaction with azides. peptide.com This enables the attachment of various functionalities, such as fluorescent labels, imaging agents, or drug molecules, to the peptide backbone. While direct synthesis of a non-proteinogenic amino acid from this compound is not extensively documented in readily available literature, the structural motif lends itself to such a transformation. Standard synthetic methodologies could be employed to introduce an amino group, thus converting the chiral carboxylic acid into a novel, alkyne-bearing amino acid.

Once synthesized, such an amino acid could be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The presence of the alkyne side chain would then provide a chemical handle for a wide range of applications, including the creation of cyclic peptides, peptide-drug conjugates, and functionalized biomaterials. The development of synthetic routes to non-proteinogenic amino acids derived from this compound would open up new avenues for the design and synthesis of novel peptides and peptidomimetics with tailored properties.

Development of Chiral Scaffolds and Advanced Intermediates

The chiral nature of this compound makes it an excellent starting point for the synthesis of a variety of chiral scaffolds and intermediates that are valuable in asymmetric synthesis.

Building Blocks for Chiral Hexynones and Dihydrodipyrrins

As highlighted in the context of natural product synthesis, chiral derivatives of this compound are pivotal in the preparation of chiral hexynones. These molecules are not only intermediates for bacteriochlorophylls but are also valuable chiral building blocks in their own right. The presence of both a ketone and an alkyne functionality, along with defined stereocenters, makes them versatile synthons for a range of organic transformations.

The synthesis of dihydrodipyrrins from these chiral hexynones represents a key application. Dihydrodipyrrins are heterocyclic compounds that are not only components of larger macrocycles but also exhibit interesting photophysical and chemical properties. The ability to synthesize enantiomerically pure dihydrodipyrrins, with stereochemistry dictated by the initial this compound derivative, is of significant interest for the development of new functional molecules.

Chiral Building BlockDerived FromKey Applications
Chiral HexynonesThis compound derivativesSynthesis of dihydrodipyrrins, asymmetric synthesis
DihydrodipyrrinsChiral HexynonesPrecursors to porphyrinoids, functional dyes

Components for Chiral Catalysts and Ligands in Asymmetric Transformations

The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While the direct use of this compound as a ligand is not widely reported, its structure contains key features that are desirable in the design of chiral ligands. The carboxylic acid functionality can act as a coordination site for a metal center, and the alkyne group can be further functionalized to introduce other ligating atoms, such as phosphorus or nitrogen.

The chiral backbone of this compound provides a scaffold to create a well-defined stereochemical environment around a metal catalyst. By strategically modifying the carboxylic acid and the alkyne, it is conceivable to synthesize novel bidentate or tridentate ligands. These ligands could then be complexed with various transition metals to create catalysts for a range of asymmetric transformations, such as hydrogenations, allylic alkylations, or cyclopropanations. The modular nature of such a synthetic approach, starting from a readily available chiral building block, would be highly advantageous for the rapid screening and optimization of new catalyst systems. Further research in this area could unlock the potential of this compound as a valuable platform for the development of novel chiral catalysts.

Computational Chemistry and Mechanistic Elucidation of Reactions Involving 2 Methylpent 4 Ynoic Acid

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries of reactants, products, and transition states, as well as the activation energies and reaction energies associated with a chemical transformation.

For 2-methylpent-4-ynoic acid, DFT could be employed to elucidate the mechanisms of various reactions, such as cycloadditions involving the alkyne moiety, esterification of the carboxylic acid, or reactions at the alpha-carbon. A typical DFT study would involve:

Geometry Optimization: Calculating the lowest-energy three-dimensional structure for all relevant species (reactants, intermediates, transition states, and products).

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the reaction pathway from the transition state down to the connected reactant and product, confirming the proposed mechanism.

A hypothetical DFT study on the [3+2] cycloaddition reaction (a "click reaction") between an azide (B81097) and the terminal alkyne of this compound would provide critical data on the reaction's feasibility and regioselectivity. The resulting triazole derivatives are of significant interest in medicinal chemistry.

Table 1: Hypothetical DFT Data for a [3+2] Cycloaddition Reaction

Species Relative Energy (kcal/mol) Key Geometric Parameters Nature of Stationary Point
Reactants 0.0 C≡C bond: ~1.20 Å Minimum
Transition State Calculated Value Forming C-N bonds: ~2.1 Å First-Order Saddle Point

Note: The values in this table are illustrative of the type of data generated by a DFT study and are not based on published experimental results.

Molecular Modeling for Conformational Analysis and Stereoselection Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, understanding its preferred three-dimensional shapes, or conformations, is crucial for predicting its reactivity and biological interactions.

Conformational Analysis: The molecule has several rotatable single bonds (e.g., C2-C3, C3-C4). By systematically rotating these bonds and calculating the potential energy of each resulting conformation using molecular mechanics or quantum mechanics methods, a potential energy surface can be generated. This analysis identifies the low-energy, stable conformers that are most likely to exist.

Stereoselection Prediction: The C2 carbon in this compound is a chiral center, meaning the molecule exists as two enantiomers, (R)-2-methylpent-4-ynoic acid and (S)-2-methylpent-4-ynoic acid. Computational modeling can be used to predict the outcome of stereoselective reactions. For instance, if the molecule is used as a chiral building block in a synthesis, modeling can help predict which diastereomeric product will be favored by calculating the activation energies of the transition states leading to each product. This is particularly relevant as enantiomers of this compound are known to be used as precursors in the synthesis of complex natural products like xyloketals. researchgate.netresearchgate.net

Table 2: Hypothetical Conformational Analysis of this compound

Conformer Dihedral Angle (C4-C3-C2-COOH) Relative Energy (kcal/mol) Population (%) at 298 K
1 (Global Minimum) ~60° (gauche) 0.00 Calculated Value
2 ~180° (anti) Calculated Value Calculated Value

Note: This table illustrates potential results from a conformational search. Actual values would be determined via specific computational methods.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity.

A QSAR study involving this compound would first require the synthesis and testing of a library of its derivatives. For example, a series of amides could be formed from the carboxylic acid, or a series of triazoles could be synthesized from the alkyne via click chemistry, a reaction known to be compatible with derivatives of this compound. researchgate.netresearchgate.net

The steps in a QSAR study would be:

Data Set Generation: Create a series of derivatives of this compound.

Biological/Reactivity Testing: Measure a specific endpoint for each compound (e.g., IC50 value against an enzyme).

Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that encode its structural, physicochemical, and electronic properties (e.g., molecular weight, logP, polar surface area, HOMO/LUMO energies).

Model Building: Use statistical methods (like multiple linear regression or machine learning) to build a mathematical equation that relates the descriptors to the measured activity.

Validation: Test the model's predictive power using an external set of compounds not used in model creation.

While no specific QSAR models for this compound derivatives are published, the methodology could be applied to guide the optimization of lead compounds for desired properties.

Table 3: Example Data Structure for a QSAR Study

Compound R-Group (Amide) LogP (Descriptor 1) Dipole Moment (Descriptor 2) pIC50 (Activity)
Derivative 1 -NH-CH3 Calculated Value Calculated Value Measured Value
Derivative 2 -NH-Phenyl Calculated Value Calculated Value Measured Value

In Silico Design of Novel Derivatives and Synthetic Pathways

In silico design refers to the use of computational methods to design new molecules with specific desired properties before they are synthesized in the lab. This approach saves significant time and resources by prioritizing the most promising candidates.

Starting with the scaffold of this compound, new derivatives can be designed by modifying its functional groups. Structure-based design could involve docking proposed derivatives into the active site of a target protein to predict binding affinity and mode. Ligand-based design might use a developed QSAR model or a pharmacophore model to suggest modifications that are likely to increase activity.

Potential sites for modification on this compound include:

The Carboxylic Acid: Conversion to esters, amides, or other acid derivatives.

The Alkyne: Cycloaddition reactions to form heterocycles (e.g., triazoles), or coupling reactions like the Sonogashira cross-coupling. researchgate.net

The Alkyl Backbone: Introduction of other functional groups, though this is synthetically more challenging.

Computational tools can also help design synthetic pathways by evaluating the thermodynamics and kinetics of potential reaction steps, identifying possible side reactions, and optimizing reaction conditions.

Table 4: Potential Modification Sites on this compound for In Silico Design

Modification Site Type of Modification Potential New Functional Group
Carboxylic Acid (-COOH) Acyl substitution Amide, Ester, Thioester
Terminal Alkyne (-C≡CH) Cycloaddition 1,2,3-Triazole
Terminal Alkyne (-C≡CH) Coupling Reaction Substituted Alkyne, Aryl group

Future Outlook and Emerging Research Directions for 2 Methylpent 4 Ynoic Acid Chemistry

Development of Greener and More Sustainable Synthetic Routes and Methodologies

Currently, specific green synthetic routes for 2-Methylpent-4-ynoic acid have not been extensively reported in the scientific literature. However, the principles of green chemistry provide a clear framework for future research to develop environmentally benign methods for its production. These strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Future synthetic approaches would likely focus on:

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives such as water, supercritical fluids (like CO₂), or ionic liquids. The choice of solvent will be critical in minimizing the environmental impact of the synthesis.

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce the need for stoichiometric reagents. This not only enhances atom economy but also simplifies purification processes.

Renewable Feedstocks: Investigating pathways to synthesize this compound from renewable bio-based starting materials, which would significantly decrease the carbon footprint of its production compared to petroleum-based routes.

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted or flow chemistry synthesis to reduce reaction times and energy consumption. scielo.br

Green Chemistry PrinciplePotential Application in this compound Synthesis
Waste Prevention Designing synthetic routes with high atom economy to minimize byproduct formation.
Safer Solvents & Auxiliaries Utilizing water, ionic liquids, or supercritical CO₂ as reaction media.
Design for Energy Efficiency Employing microwave-assisted synthesis or flow chemistry to lower energy consumption.
Use of Renewable Feedstocks Exploring biosynthetic pathways or using bio-derived platform chemicals as starting materials.
Catalysis Using recyclable heterogeneous catalysts or enzymes to improve selectivity and efficiency.

Exploration of Bio-Inspired and Biomimetic Synthetic Strategies

Nature provides a rich blueprint for the efficient synthesis of complex molecules. While there are no known natural biosynthetic pathways for this compound, the principles of biomimetic synthesis offer a powerful strategy for its future production. engineering.org.cnengineering.org.cn This approach involves designing synthetic routes that mimic the strategies used by enzymes and natural processes.

Key areas of exploration could include:

Enzymatic Reactions: The development of engineered enzymes (biocatalysts) that can perform specific steps in the synthesis of this compound. For instance, a custom-designed carboxylase or an enzyme capable of forming the terminal alkyne could be created through directed evolution.

Cascade Reactions: Designing one-pot reactions where multiple chemical transformations occur sequentially, mimicking the efficiency of metabolic pathways. A biomimetic cascade could potentially construct the carbon skeleton and install the functional groups of this compound in a single, efficient process.

Polyene Cyclization Mimicry: Although this compound is acyclic, strategies mimicking the initiation and termination steps of polyene cyclizations could be adapted to control the formation of its specific structure. engineering.org.cn

Expansion into Novel Applications in Chemical Biology, Materials Science, and Nanotechnology

The unique structural features of this compound, namely the terminal alkyne and the carboxylic acid group, make it a promising candidate for a variety of advanced applications. The terminal alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing it to be easily linked to other molecules.

Future research is expected to explore its potential in:

Chemical Biology: As a molecular probe or building block. The carboxylic acid group can be used to attach it to biomolecules, while the alkyne serves as a handle for attaching reporter tags (like fluorescent dyes) or for linking to other biological targets.

Materials Science: As a monomer or functionalizing agent for polymers. The alkyne and carboxylic acid groups provide two distinct points for polymerization or for grafting onto existing polymer chains to impart new properties, such as creating cross-linked hydrogels or functional surface coatings.

Nanotechnology: In the functionalization of nanoparticles. This compound could be used to coat nanoparticles, with the carboxylic acid group anchoring it to the surface and the terminal alkyne providing a site for attaching targeting ligands, drugs, or imaging agents.

FieldPotential Application of this compound
Chemical Biology Building block for creating activity-based probes to study enzyme function.
Materials Science Monomer for the synthesis of functional polyesters with tunable properties.
Nanotechnology Surface functionalization of gold or iron oxide nanoparticles for biomedical applications.

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The synthesis and application of novel compounds like this compound can be significantly accelerated through the integration of machine learning (ML) and artificial intelligence (AI). beilstein-journals.orgduke.educhemrxiv.orgsemanticscholar.org These computational tools can analyze vast datasets of chemical reactions to predict optimal conditions, suggest novel synthetic routes, and even propose new applications.

Future directions in this area will likely involve:

Reaction Optimization: Using ML algorithms to rapidly identify the optimal reaction conditions (e.g., temperature, catalyst, solvent, concentration) for the synthesis of this compound, minimizing the number of experiments needed. duke.edu

Retrosynthesis Planning: Employing AI-powered retrosynthesis tools to propose novel and efficient synthetic pathways to this compound, potentially uncovering more sustainable or cost-effective routes.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of derivatives of this compound, guiding the design of new molecules with desired functions.

Automated Synthesis: Integrating AI with robotic platforms for the automated discovery and optimization of reactions, allowing for high-throughput screening of synthetic routes and applications. nih.gov

AI/ML ApplicationImpact on this compound Research
Reaction Condition Optimization Faster identification of high-yield, sustainable synthetic protocols.
Computer-Aided Synthesis Planning Discovery of novel and more efficient synthetic routes from diverse starting materials.
Property Prediction In-silico screening of potential applications before undertaking laboratory synthesis.
Integration with Automation Accelerated discovery and development cycle from synthesis to application.

Q & A

Basic: What are the standard synthetic routes for 2-methylpent-4-ynoic acid, and how are they validated?

Methodological Answer:
The synthesis typically involves alkyne functionalization and carboxylation steps. A common approach is the reaction of 4-pentyne derivatives with methylating agents under controlled pH conditions. Validation requires:

  • Analytical confirmation : NMR (¹H/¹³C) to verify the alkyne (δ ~2.0–3.0 ppm) and carboxylic acid (δ ~170–180 ppm) groups .
  • Comparative analysis : Cross-referencing melting points and spectral data with literature in SciFinder or Reaxys to confirm novelty or consistency with known compounds .
  • Purity assessment : HPLC or GC-MS to ensure >95% purity, critical for downstream applications .

Advanced: How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

Methodological Answer:
Employ a Design of Experiments (DOE) framework:

  • Variables : Temperature (50–100°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., Pd/C ratios).
  • Response metrics : Yield, byproduct concentration (via LC-MS), and reaction time.
  • Contradiction resolution : If higher temperatures increase yield but also byproducts, use Arrhenius modeling to identify a kinetic sweet spot .
  • Safety : Follow protocols for handling alkynes (flammability) and acidic waste neutralization .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).
  • NMR : Use DEPT-135 to distinguish CH₂ and CH₃ groups in the methylpentyl chain .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 113.06 (calculated for C₆H₈O₂) .
  • Contradiction note : Discrepancies in δ values may arise from solvent effects; always report solvent and internal standards .

Advanced: How can this compound be used as a biochemical probe, and what are the pitfalls in its application?

Methodological Answer:

  • Functionalization : Couple the alkyne group via click chemistry (e.g., CuAAC) with azide-tagged biomolecules (e.g., Biotin-PEG derivatives) .
  • Pitfalls :
    • Steric hindrance : Bulky substituents may reduce reaction efficiency.
    • pH sensitivity : The carboxylic acid group can protonate at physiological pH, altering solubility.
    • Validation : Use negative controls (e.g., unmodified acid) in binding assays to confirm specificity .

Basic: What safety protocols are mandatory when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates.
  • Waste disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

  • Reassess models : Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics. Adjust for solvent effects or implicit solvation models .
  • Error analysis : Quantify uncertainties in NMR integration or chromatographic peak areas .
  • Collaborative validation : Cross-check results with independent labs to rule out instrumentation bias .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Short-term : Store at -20°C in amber vials to prevent photodegradation.
  • Long-term : Lyophilized samples remain stable for >6 months; monitor via periodic HPLC .
  • Contradiction alert : Discoloration (yellowing) may indicate oxidation—re-run NMR to confirm structural integrity .

Advanced: What computational tools are recommended for modeling this compound’s interactions with enzymes?

Methodological Answer:

  • Docking software : AutoDock Vina or Schrödinger Suite to predict binding affinities.
  • MD simulations : GROMACS for 100-ns trajectories to assess conformational stability.
  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Basic: How is this compound utilized in cross-disciplinary research (e.g., materials science vs. biochemistry)?

Methodological Answer:

  • Materials science : As a monomer for synthesizing alkyne-functionalized polymers via ROMP (ring-opening metathesis polymerization) .
  • Biochemistry : As a metabolic tracer in ¹³C-labeling studies to track fatty acid oxidation pathways .

Advanced: What unresolved questions exist about this compound’s role in catalytic cycles?

Methodological Answer:

  • Mechanistic gaps : Does the alkyne group participate in metal coordination (e.g., Pd or Cu) during catalysis? Use EXAFS to probe local structures .
  • Kinetic bottlenecks : Time-resolved FTIR to capture intermediate species during carboxylation .
  • Open challenges : Scalability vs. selectivity trade-offs in heterogeneous catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.